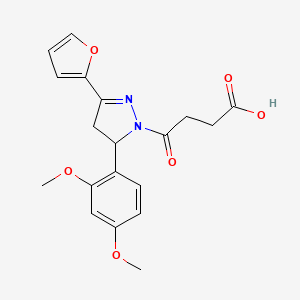

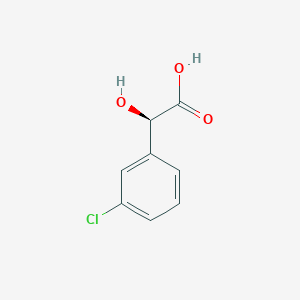

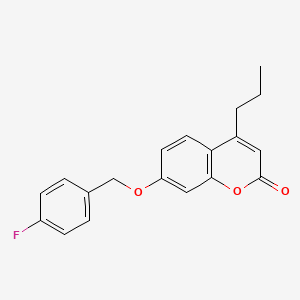

![molecular formula C15H19F2NO4S B2693970 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide CAS No. 941959-24-6](/img/structure/B2693970.png)

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide” seems to be a complex organic molecule. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part refers to a spiro compound, which is a bicyclic molecule that contains a single atom common to the two rings . The “2,4-difluorobenzenesulfonamide” part suggests the presence of a benzene ring with fluorine atoms at the 2nd and 4th positions, and a sulfonamide group .

Applications De Recherche Scientifique

Novel Synthesis Methods

Researchers have developed innovative synthesis methods for spiromorpholinotetrahydropyran derivatives, a category to which N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide belongs. For example, a novel Prins cascade process facilitated the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This represents the first report of synthesizing spiromorpholinotetrahydropyran derivatives through Prins bicyclization (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Anticonvulsant Potential

A series of N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives were synthesized and evaluated for their anticonvulsant activities. Compounds like N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl)-4-fluorobenzenesulfonamide demonstrated promising activities in animal models, highlighting the potential of these derivatives in anticonvulsant drug development (Li, Lou, Wang, Wang, Xiao, Hu, Liu, & Hong, 2015).

Anticancer Effects

Research on new dibenzenesulfonamides with structures similar to this compound revealed their potential as anticancer drug candidates. These compounds were synthesized and evaluated for their anticancer effects by inducing apoptosis and autophagy pathways, alongside their carbonic anhydrase inhibitory effects on various human carbonic anhydrase isoenzymes, indicating a new avenue for anticancer drug development (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

Antimycobacterial Agents

A study introduced sulfonamides capable of releasing sulfur dioxide (SO₂) upon activation by cysteine, demonstrating high potency against Mycobacterium tuberculosis. Compounds like N-Benzyl-2,4-dinitrobenzenesulfonamide were highlighted for their significant inhibitory activity, suggesting their potential as antimycobacterial agents (Malwal, Sriram, Yogeeswari, Konkimalla, & Chakrapani, 2012).

Propriétés

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4S/c16-11-4-5-14(13(17)8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSSDHGADIZBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

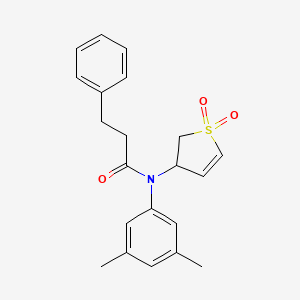

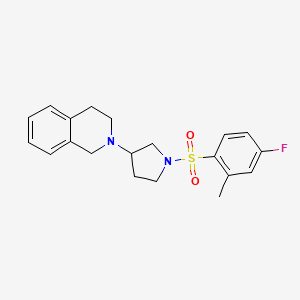

![1-methyl-4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)pyrrolidin-2-one](/img/structure/B2693900.png)

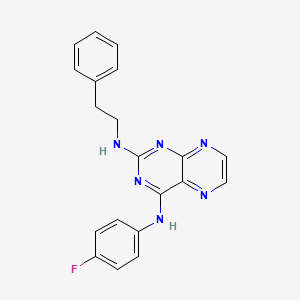

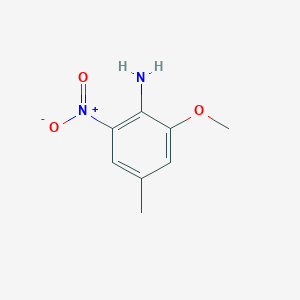

![N-butyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2693902.png)

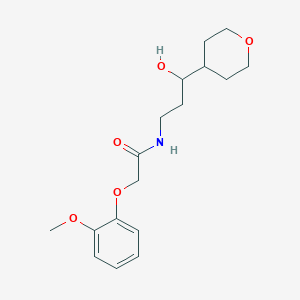

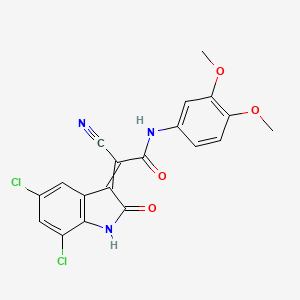

![5-Chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B2693907.png)

![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)